(S)-2-methylbutanal

Flavor Chemistry Enantioselective GC-O Odor Threshold

(S)-2-Methylbutanal (CAS 1730-97-8) is a short-chain, α-branched chiral aldehyde belonging to the pentanal class. It is a volatile oil component with a defined (S)-configuration, exhibiting a characteristic fresh, fruity, cocoa-like odor profile.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 1730-97-8
Cat. No. B155206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-methylbutanal
CAS1730-97-8
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCCC(C)C=O
InChIInChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1
InChIKeyBYGQBDHUGHBGMD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Methylbutanal (CAS 1730-97-8) – A Chiral Aldehyde for Stereospecific Flavor and Synthesis


(S)-2-Methylbutanal (CAS 1730-97-8) is a short-chain, α-branched chiral aldehyde belonging to the pentanal class . It is a volatile oil component with a defined (S)-configuration, exhibiting a characteristic fresh, fruity, cocoa-like odor profile . Its physicochemical properties, including a boiling point of approximately 90–94 °C and a calculated LogP of 1.267–1.458, make it suitable for both analytical reference standards and industrial flavor formulation [1].

Why Chiral Purity Matters: Substituting (S)-2-Methylbutanal with Its Racemate or R-Enantiomer Leads to Quantifiable Performance Loss


Generic substitution of (S)-2-methylbutanal with its racemic mixture or the (R)-enantiomer is scientifically untenable due to pronounced stereospecific differences in human olfactory perception [1]. The (S)-enantiomer possesses a distinct odor quality and a significantly lower detection threshold compared to its (R)-counterpart, a critical parameter in flavor and fragrance applications [1]. Furthermore, while the (S)-enantiomer exhibits stability against racemization under typical food processing conditions, the naturally occurring enantiomeric ratio in fermented foods is near 1:1, highlighting that the pure (S)-form is a specific, non-interchangeable entity whose procurement is essential for achieving targeted sensory outcomes and analytical accuracy [2].

Quantitative Differentiation Guide for (S)-2-Methylbutanal (CAS 1730-97-8) Against Key Comparators


Enantiomeric Odor Threshold Difference: (S)-2-Methylbutanal vs. (R)-2-Methylbutanal

The odor detection threshold for the (S)-(+)-enantiomer is approximately 10 times lower than that of the (R)-(-)-enantiomer [1]. This indicates that (S)-2-methylbutanal is a far more potent odorant and contributes more significantly to aroma profiles at lower concentrations than its mirror image [2].

Flavor Chemistry Enantioselective GC-O Odor Threshold

Chiral Stability: (S)-2-Methylbutanal Does Not Racemize Under Food Processing Conditions

Model studies confirm that pure (S)-2-methylbutanal does not undergo racemization under conditions simulating food production or during analytical workup for volatile analysis [1]. This is in stark contrast to its behavior in strongly acidic or basic aqueous solutions where racemization can occur [2].

Food Chemistry Chiral Stability Process Control

Differential Contribution to Aroma: (S)-2-Methylbutanal vs. Racemic Mixture in Tea

In Pu-Erh tea, (S)-(+)-2-methylbutanal was identified as a specific contributor to the characteristic aroma of ripened Pu-Erh tea (RIPT), alongside other enantiomers like (S)-(−)-limonene [1]. This contrasts with the general role of the racemic mixture, which is often cited for a broader 'chocolate, coffee' note in various food matrices [2].

Food Chemistry Enantiomer-Specific Aroma Tea

Odor Threshold Comparison: 2-Methylbutanal vs. Positional Isomer 3-Methylbutanal

The odor detection threshold for racemic 2-methylbutanal in a food matrix is approximately 1 μg/kg, whereas its positional isomer 3-methylbutanal (isovaleraldehyde) has a lower threshold of 0.2 μg/kg [1]. This demonstrates that while both are potent, 3-methylbutanal is about 5 times more potent, but they impart distinct odor descriptions (chocolate/coffee vs. malty) [1].

Flavor Chemistry Isomer Comparison Odor Threshold

High-Value Application Scenarios for (S)-2-Methylbutanal (CAS 1730-97-8)


Stereospecific Flavor and Fragrance Formulation

Leveraging the 10-fold higher potency of (S)-2-methylbutanal compared to its (R)-enantiomer [1], formulators can achieve a more intense and authentic 'fruity, fresh cocoa' note at significantly lower concentrations. This is particularly valuable in premium chocolate, coffee, and nut-flavored products where precise chiral composition dictates aroma authenticity and cost-efficiency.

Analytical Reference Standard for Chiral Authenticity Testing

Given the finding that (S)-2-methylbutanal does not racemize under food processing conditions [2], it serves as a stable, pure reference standard for enantioselective GC-MS methods. This enables quality control laboratories to accurately quantify the enantiomeric ratio in complex food matrices like tea [3] and fermented products, distinguishing naturally sourced from synthetic or adulterated flavorings.

Chiral Building Block for Asymmetric Synthesis

The defined (S)-configuration of this aldehyde makes it a valuable chiral synthon in medicinal chemistry and natural product synthesis. Its demonstrated utility in studying diastereoselective reactions and its established, albeit non-racemizing, chiral center [2] supports its procurement for creating enantiomerically pure intermediates, such as chiral alcohols or acids, where the (S)-stereochemistry must be rigorously controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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